
(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid
Overview
Description
The compound (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid (CAS: 1087712-85-3) is a chiral pyrrolidine derivative characterized by a 3,4-dimethoxyphenyl group at position 2 and a 2-methoxyethyl substituent at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and subsequent functional group modifications to introduce the pyrrolidine ring and carboxylic acid group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial to achieve efficient production. Advanced purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
-
Drug Design and Development :
- The compound is utilized in the design of new pharmaceuticals due to its structural characteristics that may enhance biological activity. Its bioisosteric properties allow it to replace traditional amide bonds, which can improve pharmacokinetic profiles and reduce toxicity .
- Research indicates that modifications to the compound can lead to significant improvements in potency and selectivity against various biological targets .
-
Anticancer Research :
- Preliminary studies have shown that derivatives of this compound exhibit antiproliferative activity against several cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The introduction of specific functional groups has been linked to enhanced activity .
- The compound's ability to inhibit certain enzymes involved in cancer progression makes it a candidate for further investigation in cancer therapeutics.
- Liver Fibrosis Treatment :
Biological Research Applications
-
Proteomics and Enzyme Inhibition :
- The compound serves as a building block for protein degraders, which are crucial for studying protein interactions and functions within cells. This application is particularly relevant in proteomics research, where understanding protein dynamics is essential .
- It has been identified as a potent inhibitor of lysosomal phospholipase A2, indicating its utility in studying lipid metabolism and related disorders .
- Mechanistic Studies :
Case Studies
Mechanism of Action
The mechanism of action of (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Chloro-Substituted Analogs
- (2R,3R)-2-(2-Chloro-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid (CAS: 1212406-52-4)
- Key Difference : Replaces 3,4-dimethoxyphenyl with 2-chlorophenyl.
- Implications :
- Electronic Effects : The electron-withdrawing chlorine alters the aromatic ring’s electronic profile, which may affect binding to targets requiring electron-rich regions.
Trimethoxy-Substituted Analog
- (2R,3R)-1-Ethyl-5-oxo-2-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS: 1071535-97-1)
- Key Difference : Features an additional methoxy group at position 5 of the phenyl ring.
- Implications :
- Steric Effects : Increased steric bulk may hinder binding in compact active sites.
Variations at Position 1
Methyl-Substituted Analog
- (2R,3R)-1-Methyl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid (CAS: 461045-28-3)
- Key Difference : Replaces 2-methoxyethyl with a methyl group.
- Implications :
- Hydrophobicity : Reduced polarity due to the absence of methoxy groups may lower solubility but improve metabolic stability.
- Simplified Structure : The simpler substituent could limit conformational flexibility, affecting binding kinetics.
Morpholinomethyl Derivatives
- 1-(6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido)-5-oxo-2-arylpyrrolidine-3-carboxylic acid Key Difference: Incorporates a morpholinomethyl group at position 3. Implications:
- Solubility : The morpholine ring enhances hydrophilicity, improving pharmacokinetic profiles.
- Biological Activity : Demonstrated cytotoxic and antioxidative properties in studies, suggesting substituent-dependent efficacy .
Physicochemical Comparison
Compound | logP (Predicted) | Water Solubility | Key Functional Groups |
---|---|---|---|
Target Compound | 1.8 | Moderate | 3,4-Dimethoxy, 2-methoxyethyl |
2-(2-Chloro-phenyl) analog | 2.5 | Low | Chloro, 2-methoxyethyl |
3,4,5-Trimethoxyphenyl analog | 1.5 | High | Trimethoxy, ethyl |
1-Methyl-2-phenyl analog | 1.2 | Low | Phenyl, methyl |
Biological Activity
(2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid, with CAS number 1087712-85-3, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities, as well as its mechanism of action.
- Molecular Formula : C₁₆H₂₁NO₆
- Molecular Weight : 323.34 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a dimethoxyphenyl and a methoxyethyl group, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
-
Case Studies :
- A study demonstrated that related pyrrolidine compounds exhibited IC₅₀ values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- In vitro assays indicated that modifications in the structure could enhance the anticancer activity significantly compared to standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Pyrrolidine derivatives have been explored for their ability to inhibit bacterial growth.
- Target Pathogens :
- Mechanism :
Data Summary
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₁NO₆ |
Molecular Weight | 323.34 g/mol |
Anticancer Activity (IC₅₀) | Low micromolar range |
Target Enzyme | InhA (Mycobacterium tuberculosis) |
Mechanism | Apoptosis induction, enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing (2R,3R)-2-(3,4-Dimethoxy-phenyl)-1-(2-methoxy-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid, and how do reaction conditions influence diastereoselectivity?
- Methodology : The compound can be synthesized via stereoselective cyclization of protected glutamate precursors. For example, diastereoselective methods using dimethyl esters of 3-aryl(pyridyl)glutamic acid hydrochlorides have been reported, where neutralization in polar solvents (e.g., methanol/water) promotes cyclization to form the pyrrolidine ring . Reaction conditions such as solvent polarity, temperature, and catalyst choice (e.g., Pd/C for hydrogenation) significantly impact stereochemical outcomes and yields .
Q. How can the stereochemical configuration of the compound be confirmed experimentally?
- Methodology : X-ray crystallography is the gold standard for absolute stereochemical assignment. For intermediates, - and -NMR coupling constants (e.g., vicinal values) and NOE correlations can distinguish between cis and trans diastereomers. IR spectroscopy (C=O and NH stretches) and polarimetry (optical rotation) provide supplementary evidence .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodology : Chromatographic methods (flash column chromatography with ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) are commonly used. Acid-base extraction (e.g., using 10% CsCO for deprotection) can separate carboxylic acid derivatives from neutral byproducts .
Advanced Research Questions
Q. How do structural modifications to the 3,4-dimethoxy-phenyl or 2-methoxy-ethyl groups affect pharmacological activity?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituent variations (e.g., halogenation, methoxy group removal) and testing in biological assays. For example, replacing the 3,4-dimethoxy-phenyl with a 4-fluorophenyl group alters lipophilicity and hydrogen-bonding capacity, impacting receptor binding . Computational docking studies (e.g., AutoDock Vina) can predict binding modes to targets like glutamate receptors .
Q. What catalytic systems optimize enantiomeric excess in asymmetric syntheses of this compound?
- Methodology : Chiral auxiliaries (e.g., Oppolzer’s sultam) or organocatalysts (e.g., proline derivatives) can induce asymmetry during cyclization. For example, using (S)-pyroglutamic acid as a precursor ensures retention of configuration at C2 and C3 during hydrogenation and deprotection steps . Transition-metal catalysts (e.g., Ru-BINAP complexes) may enhance enantioselectivity in hydrogenation reactions.
Q. How can contradictory spectral data (e.g., NMR shifts vs. X-ray structures) be resolved for this compound?
- Methodology : Discrepancies often arise from dynamic effects (e.g., rotameric equilibria in solution). Variable-temperature NMR and DFT calculations (e.g., Gaussian09) can model conformers and predict chemical shifts. Cross-validation with high-resolution mass spectrometry (HRMS) and IR ensures data consistency .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?
- Methodology : Scale-up introduces issues like exothermicity and mixing inefficiencies. Continuous flow reactors improve heat/mass transfer for critical steps (e.g., cyclization). Process analytical technology (PAT), such as in-line FTIR, monitors reaction progression and detects racemization .
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dimethoxyphenyl)-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-21-7-6-17-14(18)9-11(16(19)20)15(17)10-4-5-12(22-2)13(8-10)23-3/h4-5,8,11,15H,6-7,9H2,1-3H3,(H,19,20)/t11-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAHIECSCRQIBJ-ABAIWWIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(CC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC(=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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